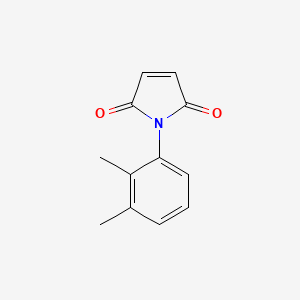

1-(2,3-Dimethylphenyl)-1H-pyrrole-2,5-dione

Descripción general

Descripción

1-(2,3-Dimethylphenyl)-1H-pyrrole-2,5-dione is an organic compound characterized by a pyrrole ring substituted with a 2,3-dimethylphenyl group

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,3-Dimethylphenyl)-1H-pyrrole-2,5-dione typically involves the reaction of 2,3-dimethylbenzaldehyde with pyrrole in the presence of an oxidizing agent. The reaction conditions often include a solvent such as ethanol or acetic acid and a catalyst like p-toluenesulfonic acid. The mixture is heated under reflux to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction parameters and higher yields. The use of environmentally friendly solvents and catalysts is also emphasized to minimize the environmental impact of the production process .

Análisis De Reacciones Químicas

Types of Reactions: 1-(2,3-Dimethylphenyl)-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrrole-2,5-dione derivatives.

Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed:

Oxidation: Pyrrole-2,5-dione derivatives.

Reduction: Reduced pyrrole derivatives.

Substitution: Halogenated phenyl-pyrrole derivatives.

Aplicaciones Científicas De Investigación

Research indicates that 1-(2,3-Dimethylphenyl)-1H-pyrrole-2,5-dione exhibits several pharmacological properties:

- Antimicrobial Activity : Studies have shown that this compound has significant antibacterial effects against both Gram-positive and Gram-negative bacteria. For instance, it has been tested against Staphylococcus aureus and Escherichia coli, demonstrating moderate to high efficacy depending on structural modifications .

- Cytotoxicity : In vitro studies suggest that this compound can inhibit the growth of cancer cell lines such as MCF-7 breast cancer cells. The structure-activity relationship (SAR) indicates that specific substitutions enhance its cytotoxic effects .

- Anti-inflammatory Properties : Similar compounds have been investigated for their anti-inflammatory effects, making them potential candidates for therapeutic applications in inflammatory diseases .

Industrial Applications

The industrial relevance of this compound is notable:

- Pharmaceutical Development : It serves as a precursor for synthesizing various pharmaceutical compounds. Its derivatives are being explored for their potential in drug development due to their biological activities .

- Chemical Manufacturing : The compound is utilized in producing specialty chemicals and materials. Its unique properties make it suitable for applications in the fragrance and flavor industries .

Case Study 1: Antibacterial Activity

A comprehensive study evaluated the antibacterial activity of several derivatives of this compound against common bacterial strains. The results indicated that modifications to the dimethylphenyl ring significantly enhanced antibacterial potency. The minimum inhibitory concentrations (MICs) were determined for each derivative, establishing a clear structure-activity relationship that can inform future drug design efforts .

Case Study 2: Cytotoxicity in Cancer Cells

In vitro assessments demonstrated the cytotoxic effects of this compound on MCF-7 breast cancer cells. Using MTT assays to measure cell viability, researchers found that specific substitutions on the phenyl ring increased cytotoxicity levels. These findings suggest potential pathways for developing anticancer agents based on this compound's structure .

Mecanismo De Acción

The mechanism of action of 1-(2,3-Dimethylphenyl)-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparación Con Compuestos Similares

1-(2,3-Dimethylphenyl)pyrrolidine: Contains a pyrrolidine ring instead of a pyrrole ring.

2,3-Dimethylphenyl isocyanate: Features an isocyanate group instead of a pyrrole ring.

Uniqueness: 1-(2,3-Dimethylphenyl)-1H-pyrrole-2,5-dione is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties.

Actividad Biológica

1-(2,3-Dimethylphenyl)-1H-pyrrole-2,5-dione is a pyrrole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. Characterized by a pyrrole ring substituted with a dimethylphenyl group and two carbonyl groups at the 2 and 5 positions, this compound exhibits properties that could be harnessed for therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic uses, and relevant research findings.

Chemical Structure

The molecular formula of this compound is C₁₂H₁₁N₁O₂, with a molecular weight of approximately 201.22 g/mol. The structural arrangement contributes to its stability and reactivity, making it a significant compound in organic synthesis and medicinal applications.

The biological activity of this compound is attributed to its interaction with specific molecular targets. Research indicates that it may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it has been suggested that the compound can inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions.

Antimicrobial Properties

Studies have indicated that this compound possesses antimicrobial properties. It has been investigated for its effectiveness against various bacterial strains and fungi. The mechanism likely involves disruption of microbial cell membranes or interference with metabolic processes essential for microbial survival.

Anticancer Potential

The compound has shown promise as an anticancer agent. In vitro studies have demonstrated its ability to inhibit the growth of several cancer cell lines. For example, derivatives of pyrrole-2,5-dione have been tested for their efficacy against colon cancer cell lines such as HCT-116 and SW-620, showing growth inhibition at concentrations as low as . The exact pathways involved may include inhibition of tyrosine kinases and interaction with ATP-binding domains of growth factor receptors like EGFR and VEGFR2 .

Anti-inflammatory Activity

Research also highlights the anti-inflammatory properties of this compound. It has been shown to inhibit the production of pro-inflammatory mediators in macrophage cells, suggesting its potential use in treating inflammatory diseases . The ability to modulate cyclooxygenase (COX) enzymes further supports its role as an anti-inflammatory agent .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 1H-Pyrrole-2,5-dione | Basic structure | Lacks substituents; serves as a reference |

| 3,4-Dichloro-1H-pyrrole-2,5-dione | Chlorine substituents | Enhances reactivity; potential for different biological activity |

| 1-(3,5-Dimethylphenyl)-1H-pyrrole-2,5-dione | Different substitution pattern | May exhibit variations in biological activity |

This table illustrates how specific substitutions on the pyrrole ring can influence biological activity.

Case Studies

Several studies have focused on the synthesis and biological evaluation of derivatives related to this compound:

- Study on Anticancer Activity : A study demonstrated that certain derivatives showed significant inhibition against colon cancer cell lines (GI50 values ranging from to ) and reduced tumor growth in animal models .

- Inflammation Studies : Another investigation revealed that derivatives could inhibit lipopolysaccharide-induced PGE2 production in macrophage cells, indicating their potential for therapeutic use in inflammatory conditions .

Propiedades

IUPAC Name |

1-(2,3-dimethylphenyl)pyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2/c1-8-4-3-5-10(9(8)2)13-11(14)6-7-12(13)15/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOZNXGJVAWDLQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)N2C(=O)C=CC2=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50953552 | |

| Record name | 1-(2,3-Dimethylphenyl)-1H-pyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50953552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31581-09-6 | |

| Record name | 1-(2,3-Dimethylphenyl)-1H-pyrrole-2,5-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31581-09-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Maleimide, N-2,3-xylyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031581096 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(2,3-Dimethylphenyl)-1H-pyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50953552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(2,3-XYLYL)MALEIMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.